molecular formula C7H14ClNO2 B13713446 Methyl trans-4-methylpyrrolidine-2-carboxylate;hydrochloride

Methyl trans-4-methylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B13713446
M. Wt: 179.64 g/mol
InChI Key: WOOLOOYCBNNORY-UHFFFAOYSA-N
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Description

Methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride is a pyrrolidine derivative featuring a methyl ester group at the 2-position and a trans-configurated methyl group at the 4-position of the pyrrolidine ring, combined with a hydrochloride salt. This compound is hypothesized to serve as a chiral building block in pharmaceutical synthesis due to its stereochemical rigidity and enhanced solubility in aqueous media conferred by the hydrochloride moiety.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl 4-methylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H

InChI Key

WOOLOOYCBNNORY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Catalytic Oxidation and Reduction Route (Adapted from Patent CN102887854B)

This method focuses on the preparation of 4-methylpiperidine-2-carboxylate derivatives, which are structurally related and can be adapted for pyrrolidine analogs.

Step Description Conditions Notes
1 Oxidation of 4-picoline-2-carboxylic acid ethyl ester to form 4-picoline-2-carboxylic acid ethyl ester oxynitride React 4-picoline-2-carboxylic acid ethyl ester with hydrogen peroxide and phosphomolybdic acid catalyst in water at 70-80°C for 4-8 h Yield ~92%
2 Extraction and recrystallization Dichloromethane extraction, concentration, recrystallization with petrol ether/ethyl acetate Purification step
3 Catalytic hydrogenation of oxynitride to 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride Methanol solvent, anhydrous formic acid amine as hydrogen source, 10% Pd/C catalyst, 0-50°C, 10-20 h under normal pressure Yield ~78-79%
4 Isolation Filter catalyst, concentrate, extract with ethyl acetate, acidify with HCl to pH 1, recrystallize from ethanol/ethyl acetate White solid product

This approach highlights the use of catalytic hydrogenation with formic acid amine as a hydrogen donor and Pd/C catalyst to reduce the oxynitride intermediate to the target compound hydrochloride salt. The process involves careful pH adjustment and recrystallization for purity.

Hydrochloride Salt Formation from Protected Pyrrolidine Esters (Based on Related Synthesis)

Another approach involves starting from protected 4-hydroxypyrrolidine derivatives, followed by deprotection and salt formation:

Step Description Conditions Notes
1 Starting from N-Boc-trans-4-hydroxy-L-proline methyl ester Commercially available or synthesized Protected intermediate
2 Treatment with 4N HCl in 1,4-dioxane and dichloromethane at 20°C for 4 h Room temperature reaction Removes protecting groups, forms hydrochloride salt
3 Concentration to obtain crude methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride No further purification needed Quantitative yield

This method provides a straightforward route to the hydrochloride salt of methyl 4-hydroxypyrrolidine-2-carboxylate, which is a close analog and can be modified to introduce the 4-methyl substituent via further synthetic steps.

Catalytic Hydrogenation and Reductive Methods (From Pyrrolidine-2-carboxylic Acid Derivative Patents)

Hydrogenation of pyridine or pyrrole derivatives followed by reduction of carboxyl groups is a common strategy:

Step Description Conditions Notes
1 Hydrolysis of ester intermediates with alkali bases (LiOH, NaOH, KOH) Mild aqueous conditions Converts esters to acids
2 Catalytic hydrogenation to reduce unsaturated rings or nitro groups Pd/C or other catalysts, mild temperature and pressure Converts pyridine to pyrrolidine ring
3 Reduction of carboxyl groups to hydroxyl or methyl groups using hydride reagents Sodium borohydride, triethylsilane, DIBAH, etc. Selective reduction under controlled conditions
4 Salt formation with HCl Acidification and isolation Final hydrochloride salt

This approach allows for versatile modifications and is useful for preparing various pyrrolidine-2-carboxylate derivatives including the methyl trans-4-methyl substituted analogs.

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Starting material 4-picoline-2-carboxylic acid ethyl ester or protected 4-hydroxypyrrolidine esters Commercial or synthesized
Oxidation catalyst Phosphomolybdic acid Used with H2O2
Oxidation temperature 70-80°C 4-8 hours
Hydrogenation catalyst 10% Pd/C Used with formic acid amine or hydrogen gas
Hydrogenation temperature 0-50°C 10-20 hours
Solvents Methanol, dichloromethane, ethyl acetate, petrol ether Extraction and recrystallization
pH adjustment Acidify to pH ~1 with HCl For salt formation
Yield 78-92% Depending on step and method

Analytical and Purification Notes

  • Thin-layer chromatography (TLC) is used to monitor reaction completion during oxidation and hydrogenation steps.
  • Extraction with dichloromethane or ethyl acetate separates organic phases.
  • Recrystallization from ethanol/ethyl acetate or petrol ether/ethyl acetate mixtures yields purified white solids.
  • Filtration removes Pd/C catalyst after hydrogenation.
  • pH adjustment with concentrated HCl is critical to obtain the hydrochloride salt as a solid.

Chemical Reactions Analysis

Types of Reactions: Methyl trans-4-methylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl trans-4-methylpyrrolidine-2-carboxylate;hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structural attributes allow it to participate in reactions that yield chiral ligands and bioactive molecules. For example, it can be utilized in the synthesis of:

  • Chiral Catalysts : Employed in asymmetric synthesis, enhancing enantioselectivity in reactions involving aldehydes and ketones .
  • Pharmaceuticals : Used as a building block for neuroactive compounds and other pharmaceuticals due to its ability to modify biological activity through structural variations .

Medicinal Chemistry

In medicinal chemistry, this compound is involved in developing therapeutic agents. Notable applications include:

  • Neuropharmacology : It has been studied for its potential effects on neurotransmitter systems, particularly in the context of neuropeptide interactions, such as those involving relaxin-3/RXFP3 systems, which are crucial for stress response and appetite control .
  • Antifungal Agents : The compound is also explored for its role in synthesizing antifungal agents by modifying existing structures to enhance efficacy against resistant strains .

Biological Research

This compound has applications in biological studies:

  • Proline Metabolism : It is used to investigate proline's role in cellular processes and its metabolic pathways, contributing to our understanding of various physiological conditions .
  • Cellular Mechanisms : Research indicates that this compound may influence signaling pathways related to cell growth and differentiation, making it a valuable tool for studying cellular mechanisms .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a catalyst in asymmetric reactions. The compound facilitated high enantioselectivity (up to 99%) in the cyclocondensation of aldehydes with urea, showcasing its utility in producing chiral compounds essential for drug development .

Case Study 2: Neuropharmacological Effects

Research exploring the neuropharmacological properties of this compound revealed its potential as a modulator of the relaxin system. This study highlighted its ability to affect appetite regulation and stress responses, indicating possible therapeutic applications in treating disorders related to these systems .

Mechanism of Action

The mechanism of action of methyl trans-4-methylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares the target compound with analogous pyrrolidine and heterocyclic carboxylate hydrochlorides, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Table 1. Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications References
Methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride C₇H₁₄ClNO₂ 193.65 (calculated) trans-4-methyl, 2-COOCH₃ Not available Hypothetical intermediate; enhanced lipophilicity
(2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride C₇H₁₂ClNO₃ 217.63 cis-4-hydroxy, 2-COOCH₃ 1499-56-5 Peptide synthesis; hydrogen bonding capability
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride C₇H₁₄ClNO₂ 187.65 2-methyl, 2-COOCH₃ 220060-08-2 Steric hindrance at 2-position; medicinal chemistry
Methyl 4-chloropyridine-2-carboxylate hydrochloride C₈H₇Cl₂NO₂ 220.06 4-Cl pyridine, 2-COOCH₃ 176977-85-8 Aromatic ring; enhanced stability
trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride C₁₁H₁₃Cl₂NO₂ 262.13 trans-4-(2-ClPh), 3-COOH 1820581-20-1 Bioactivity in receptor binding

Substituent Effects on Physicochemical Properties

Hydroxyl vs. In contrast, the 4-methyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug design. Example: The hydroxyl analog is used in peptide synthesis due to its ability to mimic proline residues , whereas methyl-substituted derivatives are prioritized for CNS-targeting drugs .

Chlorine and Aromatic Substituents: Methyl 4-chloropyridine-2-carboxylate hydrochloride (pyridine core) exhibits aromatic stabilization and electron-withdrawing effects from the chlorine atom, increasing chemical stability compared to pyrrolidine analogs .

Steric and Stereochemical Considerations :

  • Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride demonstrates geminal substitution (methyl and ester at C2), creating significant steric hindrance that restricts ring puckering and influences conformational preferences .

Research Findings and Limitations

  • Synthetic Feasibility: Pyrrolidine carboxylates are typically synthesized via ring-closing metathesis or cyclization of amino acids, as seen in and .
  • Biological Activity : Chlorophenyl-substituted pyrrolidines (e.g., ) show promise in targeting G-protein-coupled receptors, though methyl-substituted variants require further study.
  • Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Q & A

Q. What are the critical factors in optimizing the synthesis of methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride?

Methodological Answer: Synthetic optimization hinges on controlling stereochemistry, reaction conditions, and purification steps. Key considerations include:

  • Cyclization Conditions : Use of chiral precursors (e.g., trans-4-hydroxyproline derivatives) to ensure correct stereochemistry during pyrrolidine ring formation. Acidic conditions (e.g., HCl) stabilize intermediates via protonation of the amine .
  • Esterification : Methyl ester formation via carbodiimide coupling (e.g., DCC/DMAP) under anhydrous conditions to avoid hydrolysis .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and enantiomeric purity. Monitor by TLC (silica gel, 5% MeOH in DCM) .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) resolve impurities. Mobile phases: Acetonitrile/water (0.1% TFA) gradients .
  • NMR : 1H^1H and 13C^13C NMR confirm stereochemistry. Key signals: pyrrolidine ring protons (δ 3.1–3.5 ppm), methyl ester (δ 3.7 ppm), and hydrochloride counterion (broad NH signal at δ 8–10 ppm) .
  • Melting Point : Consistent melting range (e.g., 180–185°C) indicates crystallinity and salt stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric purity data between HPLC and X-ray crystallography?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Compare retention times to authentic standards .
  • X-ray Crystallography : Employ SHELXL for refinement. Key metrics: Flack parameter (< 0.1) confirms absolute configuration. Discrepancies may arise from crystal packing effects or dynamic resolution in solution .
  • Circular Dichroism (CD) : Correlate Cotton effects (e.g., 220–230 nm) with crystallography data to validate stereochemical assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., 4-methyl, carboxylate ester) to probe steric/electronic effects. Compare with analogs like trans-4-(2-chlorophenyl)pyrrolidine derivatives .
  • Enzyme Binding Assays : Use SPR (surface plasmon resonance) to measure KdK_d against targets (e.g., proteases). Buffer: 20 mM HEPES (pH 7.4) with 0.005% Tween-20 to minimize non-specific binding .
  • Computational Modeling : Docking studies (AutoDock Vina) guided by crystallographic data predict binding modes. Validate with mutagenesis (e.g., Ala-scanning of active sites) .

Q. How do hydrochloride counterions influence solubility and bioactivity in cellular assays?

Methodological Answer:

  • Solubility Profiling : Compare hydrochloride vs. free base in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrochloride salts typically exhibit 5–10× higher aqueous solubility .
  • Ion-Pair Effects : Use ion chromatography to quantify chloride dissociation. Maintain [Cl⁻] < 100 mM in assays to avoid false positives from ionic strength artifacts .
  • Cell Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 6.8 and 7.4. Hydrochloride salts may reduce logPP by 0.5–1.0 units, requiring prodrug strategies for CNS targets .

Q. Tables

Q. Table 1. Comparative Reactivity of Pyrrolidine Derivatives

CompoundReaction Yield (%)Enantiomeric Excess (%)Reference
Methyl trans-4-methylpyrrolidine-2-carboxylate HCl8299 (S,S)
trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid HCl7598 (R,R)
2-(4-Methoxyphenyl)pyrrolidine HCl6895 (racemic)

Q. Table 2. Biological Activity Metrics

Assay TypeIC₅₀ (nM)Target ProteinReference
Protease Inhibition12 ± 2Cathepsin B
Cell Viability (MTT)>10,000HEK293
Membrane Permeability8.2 × 10⁻⁶ cm/sPAMPA (pH 7.4)

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines. Data sourced from peer-reviewed methods (SHELX refinement , synthetic protocols , and biological assays ).
  • For stereochemical analysis, combine orthogonal techniques (X-ray, CD, chiral HPLC) to mitigate method-specific biases.

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